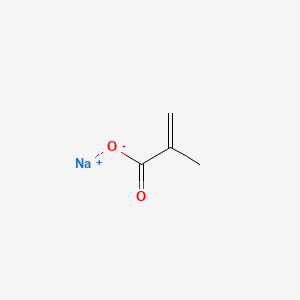

Sodium methacrylate

Description

The exact mass of the compound this compound is 108.01872368 g/mol and the complexity rating of the compound is 87.7. The solubility of this chemical has been described as Soluble in water. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2.Na/c1-3(2)4(5)6;/h1H2,2H3,(H,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SONHXMAHPHADTF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

79-41-4 (Parent), 25087-26-7 (Parent) | |

| Record name | Sodium methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005536618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium polymethacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054193361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9044823 | |

| Record name | Sodium methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless powder; [MSDSonline] | |

| Record name | Sodium methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7135 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in water | |

| Record name | SODIUM METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6085 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

5536-61-8, 25086-62-8, 54193-36-1 | |

| Record name | Sodium methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005536618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, homopolymer, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025086628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium polymethacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054193361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, sodium salt (1:1), homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-methyl-, homopolymer, sodium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-methyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.451 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Propenoic acid, 2-methyl-, homopolymer, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.199 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SU3SU355NB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6085 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of Sodium Methacrylate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental properties of sodium methacrylate (B99206), a versatile monomer with significant applications in biomedical research, particularly in the fields of drug delivery and tissue engineering. This document details its chemical and physical characteristics, outlines key experimental protocols, and explores its interactions with biological systems.

Core Properties of Sodium Methacrylate

This compound (NaMA), the sodium salt of methacrylic acid, is a white to off-white, water-soluble powder.[1] Its primary utility in research stems from its vinyl group, which readily undergoes free-radical polymerization to form a wide range of functional polymers and hydrogels.[1]

Physicochemical and Identification Properties

A summary of the key identifying and physical properties of this compound is presented in Table 1.

| Property | Value | References |

| Chemical Name | Sodium 2-methylprop-2-enoate | [1] |

| Synonyms | Methacrylic acid sodium salt | [2] |

| CAS Number | 5536-61-8 | [1] |

| Molecular Formula | C₄H₅NaO₂ | [1] |

| Molecular Weight | 108.07 g/mol | [3] |

| Appearance | White to off-white powder/crystal | [1][4] |

| Solubility | Soluble in water | [1][4][5][6] |

| Melting Point | 300 °C (literature) | [3][5] |

| Purity | ≥ 97-99% | [3][5][6] |

| InChI Key | PBCKVROHSSNSDY-UHFFFAOYSA-N | [1] |

Safety and Handling

This compound is an irritant to the eyes, respiratory system, and skin.[6] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Direct contact should be avoided, and any skin contact should be rinsed immediately with plenty of water.[6] It should be stored in a cool, dry place, protected from light, and in a sealed container under an inert atmosphere.[4][6]

Key Research Applications

The ability of this compound to polymerize into biocompatible poly(this compound) (PNaMA) makes it a valuable component in various biomedical applications.[1]

-

Hydrogel Formation: PNaMA is a key component in the development of hydrogels, which are three-dimensional polymer networks that can absorb large amounts of water.[1] These hydrogels can be designed to be "smart" or stimuli-responsive, changing their properties in response to environmental cues like pH and temperature, making them ideal for controlled drug release systems.[1]

-

Drug Delivery: The ionic nature of this compound enhances the hydrophilicity of copolymers, making them suitable for drug adsorption and pH-responsive drug delivery.[1] For instance, higher drug release can be achieved in intestinal versus gastric conditions.[1]

-

Tissue Engineering: Incorporation of this compound into hydrogel scaffolds, such as those based on alginate, can significantly improve mechanical strength and cell adhesion, promoting their use in tissue engineering applications like bone regeneration.[1]

-

Bone Cements: this compound is used in the formulation of poly(methyl methacrylate) (PMMA) bone cements to enhance their mechanical properties and biocompatibility.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Synthesis of this compound

This compound can be synthesized through the neutralization of methacrylic acid with sodium hydroxide (B78521).[1]

Materials:

-

Methacrylic acid

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Acetone (optional, for precipitation)

Procedure:

-

Prepare a solution of sodium hydroxide in deionized water.

-

Slowly add the sodium hydroxide solution to methacrylic acid under continuous stirring. This reaction is exothermic, and the temperature should be controlled.

-

After the reaction is complete, the resulting aqueous solution of this compound can be used directly, or the product can be precipitated by adding a solvent like acetone.[7]

-

The precipitated this compound can be collected by filtration and dried in an oven at 55-60°C to yield a white powder.[7]

Free-Radical Polymerization of this compound

Poly(this compound) can be synthesized via aqueous free-radical polymerization.

Materials:

-

This compound (monomer)

-

2,2'-Azobis[2-methyl-N-(2-hydroxyethyl)propionamide] (VA-086) or other suitable water-soluble initiator

-

Deionized water

-

Nitrogen gas

Procedure:

-

Dissolve the desired amount of this compound and initiator in deionized water in a reaction vessel.

-

Purge the solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

-

Heat the reaction mixture to the desired temperature (e.g., 60°C) under a nitrogen atmosphere to initiate polymerization.

-

Allow the reaction to proceed for the desired time to achieve the target molecular weight and conversion.

-

The resulting polymer solution can be purified by dialysis against deionized water to remove unreacted monomer and initiator, followed by lyophilization to obtain the solid polymer.

Preparation of a Poly(this compound) Hydrogel

Materials:

-

This compound (monomer)

-

N,N'-methylenebis(acrylamide) (MBA) (crosslinker)

-

Ammonium persulfate (APS) (initiator)

-

N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)

-

Deionized water

Procedure:

-

Dissolve this compound and MBA in deionized water in a reaction vessel.

-

Purge the solution with nitrogen for 30 minutes.

-

Add the APS solution to the monomer mixture and mix thoroughly.

-

Add TEMED to the solution to accelerate the polymerization process.

-

Quickly pour the solution into a mold of the desired shape.

-

Allow the polymerization to proceed at room temperature for several hours or until a solid hydrogel is formed.

-

The resulting hydrogel can be washed with deionized water to remove any unreacted components.

Determination of Swelling Ratio of a Hydrogel

The swelling behavior of a hydrogel is a critical parameter for its application in drug delivery.

Materials:

-

Dried hydrogel sample

-

Buffer solution of desired pH (e.g., phosphate-buffered saline, pH 7.4)

-

Analytical balance

Procedure:

-

Weigh a dried hydrogel sample (Wd).[3]

-

Immerse the dried hydrogel in the buffer solution at a specific temperature (e.g., 37°C).

-

At predetermined time intervals, remove the swollen hydrogel from the solution, gently blot the surface with a filter paper to remove excess water, and weigh it (Ws).[3]

-

Continue this process until the hydrogel reaches a constant weight, indicating equilibrium swelling.

-

The swelling ratio (SR) is calculated using the following formula: SR (%) = [(Ws - Wd) / Wd] x 100[8]

In Vitro Drug Release Study

This protocol outlines a general procedure for studying the release of a model drug from a this compound-based hydrogel.

Materials:

-

Drug-loaded hydrogel

-

Release medium (e.g., phosphate-buffered saline, pH 7.4)

-

USP Apparatus 2 (Paddle Apparatus) or a similar dissolution testing station[9][10][11]

-

UV-Vis spectrophotometer or HPLC for drug quantification

Procedure:

-

Place a known amount of the drug-loaded hydrogel into the dissolution vessel containing a specified volume of the release medium, maintained at 37°C.

-

Stir the medium at a constant speed (e.g., 50 rpm).

-

At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain a constant volume.

-

Analyze the concentration of the drug in the withdrawn samples using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax).

-

Calculate the cumulative percentage of drug released over time.

Biocompatibility and Cellular Interactions

The biocompatibility of this compound-based materials is a critical consideration for their use in biomedical applications. Biocompatibility is typically assessed according to the guidelines of the International Organization for Standardization (ISO) 10993.

Biocompatibility Testing Protocols

4.1.1. In Vitro Cytotoxicity (ISO 10993-5)

This test evaluates the potential of a material to cause cell death or inhibit cell growth.

Methodology (Extract Test):

-

Prepare an extract of the this compound hydrogel by incubating it in a cell culture medium (e.g., DMEM with 10% FBS) for a specified period (e.g., 24 hours at 37°C).[2][12]

-

Culture a suitable cell line (e.g., L929 mouse fibroblasts) in a 96-well plate until they reach near-confluence.[2]

-

Replace the culture medium with various concentrations of the hydrogel extract.[2][12]

-

Incubate the cells for a defined period (e.g., 24-72 hours).

-

Assess cell viability using a quantitative assay such as the MTT assay, which measures the metabolic activity of the cells.[2]

-

A reduction in cell viability of more than 30% is generally considered a cytotoxic effect.[13]

4.1.2. Skin Sensitization (ISO 10993-10)

This test assesses the potential of a material to cause an allergic skin reaction. The Guinea Pig Maximization Test (GPMT) is a common method.[14]

Methodology (GPMT):

-

Induction Phase: A group of guinea pigs is initially exposed to an extract of the this compound hydrogel via intradermal injection, with and without an adjuvant to enhance the immune response. This is followed by a topical application of the extract to the same area.[14][15]

-

Challenge Phase: After a rest period of about two weeks, the animals are challenged with a topical application of the hydrogel extract on a naive area of skin.[14]

-

Evaluation: The challenge sites are observed for signs of erythema (redness) and edema (swelling) at 24 and 48 hours after patch removal. The severity of the reactions is scored and compared to a control group that was not exposed to the hydrogel extract during the induction phase.[15]

4.1.3. Hemocompatibility (ISO 10993-4)

This set of tests evaluates the effects of a blood-contacting material on blood components.

Methodology (In Vitro Hemolysis):

-

Prepare an extract of the this compound hydrogel in a physiological solution (e.g., saline).

-

Incubate the extract with a diluted suspension of red blood cells (e.g., from rabbit or human blood) for a specified time at 37°C.[16]

-

Centrifuge the samples to pellet the intact red blood cells.

-

Measure the absorbance of the supernatant at a wavelength specific for hemoglobin (e.g., 540 nm) to quantify the amount of hemoglobin released from lysed red blood cells.[16]

-

Compare the results to positive (water) and negative (saline) controls to determine the percentage of hemolysis.[16]

Cellular Uptake and Signaling Pathways

The interaction of this compound-based nanoparticles with cells is crucial for applications like targeted drug delivery. The primary mechanism of nanoparticle uptake is endocytosis.

Experimental Workflow for Nanoparticle Uptake Study:

Caption: Workflow for quantifying cellular uptake of nanoparticles.

While direct signaling pathways initiated by this compound are not well-defined, the interaction of biomaterials with cells can trigger various cellular responses. For instance, copolymers containing methacrylic acid have been shown to modulate the Sonic Hedgehog (Shh) signaling pathway, which is involved in tissue regeneration.

Generalized Biomaterial-Cell Interaction Signaling:

References

- 1. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Formulation, Characterization, and In Vitro Drug Release Study of β-Cyclodextrin-Based Smart Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) DOI:10.1039/D0NR01627F [pubs.rsc.org]

- 6. Kinetic and Mechanistic Release Studies on Hyaluronan Hydrogels for Their Potential Use as a pH-Responsive Drug Delivery Device - PMC [pmc.ncbi.nlm.nih.gov]

- 7. How to Measure Drug Release Kinetics from Hydrogel Matrices — HPLC Protocol and Data Formats [eureka.patsnap.com]

- 8. biomaterials.pl [biomaterials.pl]

- 9. Dissolution Testing and Drug Release Tests | USP [usp.org]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. Hydrodynamic investigation of USP dissolution test apparatus II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An electro-responsive hydrogel for intravascular applications: an in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 14. mddionline.com [mddionline.com]

- 15. theraindx.com [theraindx.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Reactivity of Sodium Methacrylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium methacrylate (B99206), the sodium salt of methacrylic acid, is a versatile monomer that plays a crucial role in the synthesis of a wide array of polymers with significant applications in the pharmaceutical, biomedical, and industrial fields. Its unique chemical structure, featuring a reactive vinyl group and an ionic carboxylate, dictates its reactivity, primarily characterized by its propensity to undergo polymerization. This technical guide provides a comprehensive overview of the chemical structure and reactivity of sodium methacrylate, with a focus on its polymerization behavior, other notable chemical transformations, and detailed experimental protocols.

Chemical Structure and Properties

This compound is an organic salt with the IUPAC name sodium 2-methylprop-2-enoate. It is a white, crystalline powder that is soluble in water.[1][2]

Molecular and Spectroscopic Data

The fundamental properties and spectral characteristics of this compound are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | sodium 2-methylprop-2-enoate[1][2] |

| Synonyms | Methacrylic acid, sodium salt; Sodium 2-methyl-2-propenoate[2] |

| CAS Number | 5536-61-8[1] |

| Molecular Formula | C₄H₅NaO₂[1] |

| Molecular Weight | 108.07 g/mol [1] |

| SMILES | C=C(C)C(=O)[O-].[Na+][2] |

| InChI | InChI=1S/C4H6O2.Na/c1-3(2)4(5)6;/h1H2,2H3,(H,5,6);/q;+1/p-1[2] |

| Physical Property | Value |

| Appearance | White crystalline powder[2] |

| Melting Point | >300 °C[1] |

| Solubility | Soluble in water[2] |

| Spectroscopic Data | Key Features |

| ¹H NMR (D₂O) | Signals corresponding to the vinyl protons and the methyl protons. |

| ¹³C NMR (D₂O) | Resonances for the carboxylate carbon, vinyl carbons, and the methyl carbon.[3][4] |

| FTIR (KBr) | Characteristic absorption bands for the carboxylate (C=O) stretching vibrations (around 1549 cm⁻¹) and C=C stretching.[5] |

Reactivity of this compound

The reactivity of this compound is dominated by the presence of the carbon-carbon double bond, which readily participates in addition reactions, most notably polymerization. The carboxylate group influences the solubility and the properties of the resulting polymers.

Polymerization

This compound can be polymerized via several mechanisms, with free-radical and anionic polymerization being the most common.

Aqueous free-radical polymerization of this compound is a widely used method to produce water-soluble polymers (polyelectrolytes).[6][7]

-

Initiation: The polymerization is typically initiated by water-soluble initiators that generate free radicals upon thermal or photochemical decomposition. Common initiators include persulfates (e.g., ammonium (B1175870) persulfate, potassium persulfate) and azo compounds (e.g., 2,2′-azobis(2-methylpropionamidine) dihydrochloride, V-50).[6][8][9]

-

Propagation: The initiator radical adds to the double bond of a this compound monomer, forming a new radical species that subsequently adds to another monomer, propagating the polymer chain.

-

Termination: The growing polymer chains are terminated by combination or disproportionation reactions.

The polymerization rate is influenced by factors such as monomer concentration, initiator concentration, temperature, and the ionic strength of the solution.[6][7]

Experimental Protocol: Aqueous Free-Radical Polymerization of this compound

This protocol describes a typical batch polymerization of this compound in an aqueous solution.

Materials:

-

This compound (monomer)

-

Ammonium persulfate (APS, initiator)[8]

-

Deionized water (solvent)

-

Nitrogen gas

-

Methanol (for precipitation)

Procedure:

-

A desired amount of this compound is dissolved in deionized water in a reaction flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet.

-

The solution is purged with nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.[8]

-

The reaction flask is then placed in a preheated oil bath to maintain a constant temperature (e.g., 60-80 °C).[9]

-

A freshly prepared aqueous solution of ammonium persulfate is injected into the reaction mixture to initiate the polymerization.

-

The reaction is allowed to proceed for a specified time (e.g., 2-4 hours).

-

The polymerization is terminated by cooling the reaction mixture and exposing it to air.

-

The resulting polymer, poly(this compound), is isolated by precipitation in a non-solvent like methanol, followed by filtration and drying under vacuum.[9]

Anionic polymerization of methacrylate esters can produce polymers with well-defined molecular weights and narrow molecular weight distributions (living polymerization). However, the direct anionic polymerization of this compound is less common due to the high reactivity of the methacrylate anion and potential side reactions. More frequently, poly(methacrylic acid) is synthesized via the anionic polymerization of a protected monomer (e.g., tert-butyl methacrylate), followed by hydrolysis of the ester groups.[10][11]

Initiators for the anionic polymerization of methacrylates are typically strong nucleophiles such as organolithium compounds (e.g., n-butyllithium, sec-butyllithium) and Grignard reagents.[12][13] The reaction is usually carried out in aprotic solvents at low temperatures to minimize side reactions.[10]

Other Reactions

While this compound is the salt of a strong base and a weak acid, the methacrylate ester linkage in its polymers or in related methacrylate esters is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield methacrylic acid and the corresponding alcohol. The rate of hydrolysis is dependent on pH and temperature.[14][15][16]

The carboxylate group of this compound can be esterified to form various methacrylate esters. This is typically achieved by reacting this compound with an alkyl halide. Alternatively, transesterification reactions, where a methacrylate ester is reacted with an alcohol in the presence of a catalyst, can be used to produce different methacrylate esters.[17][18][19]

The double bond in this compound is electron-rich and can react with electrophiles. The carboxylate group, being a nucleophile, can react with electrophilic centers. However, the most prominent reaction at the double bond is polymerization. The reactivity of the methacrylate anion with biological nucleophiles is an area of interest in the context of the biocompatibility and toxicology of acrylate-based materials.[20][21]

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes involving this compound.

Conclusion

This compound is a key monomer in polymer science, offering a gateway to a vast range of functional polymers. Its reactivity, primarily driven by the vinyl group, allows for controlled polymerization through various mechanisms, leading to materials with tailored properties for diverse applications in research, drug development, and industry. A thorough understanding of its chemical structure, reactivity, and the experimental parameters governing its polymerization is essential for the rational design and synthesis of advanced polymeric materials.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound | C4H5NaO2 | CID 3255932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. re.public.polimi.it [re.public.polimi.it]

- 9. ripublication.com [ripublication.com]

- 10. orbi.uliege.be [orbi.uliege.be]

- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 12. Notes on Understanding anionic polymerization initiators [unacademy.com]

- 13. Anionic addition polymerization - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. 2024.sci-hub.se [2024.sci-hub.se]

- 18. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 19. US4435594A - Process for the preparation of methacrylic acid esters - Google Patents [patents.google.com]

- 20. Reaction mechanism - Nucleophilicity, Electrophilicity, Reactivity | Britannica [britannica.com]

- 21. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Methoxyphenylacetic Acid (CAS 104-01-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methoxyphenylacetic acid (CAS 104-01-8), a compound of interest in pharmaceutical development and organic synthesis. This document elucidates its chemical and physical properties, synthesis methodologies, and analytical procedures. Furthermore, it delves into its known biological activities, including its role as a human metabolite and its potential as a biomarker for non-small cell lung cancer, alongside an exploration of its toxicological profile and associated hazards. This guide is intended to be a valuable resource for professionals in research and drug development, offering detailed data, experimental protocols, and visual representations of its metabolic context and synthetic pathways.

Note on CAS Number: The initial query referenced CAS number 5536-61-8. However, the scientific literature and chemical databases consistently associate 4-Methoxyphenylacetic acid with CAS number 104-01-8 . CAS number 5536-61-8 corresponds to Sodium methacrylate. This guide will focus on 4-Methoxyphenylacetic acid under its correct CAS number, 104-01-8.

Chemical and Physical Properties

4-Methoxyphenylacetic acid, also known as homoanisic acid, is an aromatic carboxylic acid.[1] It presents as a white to pale yellow or off-white crystalline solid or flakes.[1][2][3] Its structure features a phenylacetic acid backbone with a methoxy (B1213986) group substituted at the para (4) position of the benzene (B151609) ring.[2][3] This compound is soluble in organic solvents like ethanol (B145695) and ether, but has limited solubility in water.[1]

| Property | Value | Source(s) |

| CAS Number | 104-01-8 | [2][4][5][6] |

| Molecular Formula | C₉H₁₀O₃ | [2][4][5] |

| Molecular Weight | 166.17 g/mol | [2] |

| Appearance | White to pale yellow/off-white crystalline solid/flakes | [1][2][3] |

| Melting Point | 84-86 °C | [4] |

| Boiling Point | 140 °C at 3 mmHg | [4] |

| Water Solubility | 18 mg/mL | [2] |

| pKa | 4.358 (at 25°C) | [7] |

| LogP | 1.42 | [5] |

Synthesis and Analytical Methods

Synthesis Protocols

4-Methoxyphenylacetic acid can be synthesized through various routes. A common laboratory method involves the hydrolysis of 4-methoxybenzyl cyanide. Another documented method involves the oxidation of 4-methoxyphenylacetaldehyde.

Experimental Protocol 1: Hydrolysis of 4-Methoxybenzyl Cyanide [5]

This protocol details the synthesis of 4-methoxyphenylacetic acid from 4-methoxybenzyl cyanide.

-

Materials:

-

4-Methoxybenzyl cyanide (60.0g, 408 mmol)

-

Sodium hydroxide (B78521) (80.0g, 2.0 mol)

-

Ethanol (60 ml)

-

Water (300 ml)

-

-

Procedure:

-

To a reaction flask, add 4-methoxybenzyl cyanide, sodium hydroxide, water, and ethanol.

-

Heat the reaction mixture to reflux.

-

Monitor the reaction for completion (e.g., by TLC or HPLC).

-

After the reaction is complete, cool the mixture and adjust the pH to be acidic using a suitable acid (e.g., HCl).

-

Add water to the acidified mixture and stir to induce crystallization.

-

Collect the resulting solid by filtration.

-

Wash the solid with water and dry to yield 4-methoxyphenylacetic acid.

-

-

Expected Yield: 59.0g (87.1%) of a yellowish-white solid.[5]

Experimental Protocol 2: Oxidation of 4-Methoxyphenylacetaldehyde

This protocol describes the synthesis of 4-methoxyphenylacetic acid via the oxidation of 4-methoxyphenylacetaldehyde.

-

Materials:

-

4-Methoxyphenylacetaldehyde

-

Dichloromethane

-

Sodium dihydrogen phosphate (B84403) buffer

-

35% Hydrogen peroxide solution

-

10% Sodium chlorite (B76162) solution

-

20% Sodium hydroxide solution

-

Hydrochloric acid

-

-

Procedure:

-

Dissolve 4-methoxyphenylacetaldehyde in dichloromethane.

-

Add sodium dihydrogen phosphate buffer and 35% hydrogen peroxide solution.

-

Slowly add 10% sodium chlorite solution to the mixture at a temperature of 5-10 °C.

-

Upon reaction completion, basify the mixture with 20% sodium hydroxide solution and separate the layers.

-

Adjust the pH of the aqueous layer to 4-5 with hydrochloric acid.

-

Cool the solution to 0-5 °C and stir for 1 hour to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum at 45-50 °C to obtain 4-methoxyphenylacetic acid.

-

Analytical Methods

A reversed-phase high-performance liquid chromatographic (RP-HPLC) method has been developed for monitoring the synthesis of 4-methoxyphenylacetic acid and for quality assurance.[8]

-

Methodology:

-

Validation: This method has been validated for accuracy, precision, linearity, robustness, and has a limit of detection of 4 x 10⁻⁹ g.[8]

Biological Activity and Mechanisms of Action

4-Methoxyphenylacetic acid is a compound with diverse biological relevance. It is a known human metabolite, a potential biomarker for disease, and has been used as a scaffold in the design of enzyme inhibitors.

Metabolic Role

4-Methoxyphenylacetic acid is a 4-O-methylated metabolite of catecholamines and is found in normal human urine, cerebrospinal fluid, and brain tissue.[3] The metabolic pathway of catecholamines, such as dopamine (B1211576) and norepinephrine, involves several enzymatic steps, including the action of catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO), leading to the formation of various metabolites.

Biomarker for Non-Small Cell Lung Cancer (NSCLC)

Metabolomic studies have identified 4-methoxyphenylacetic acid as a potential plasma biomarker for the early detection of non-small cell lung cancer (NSCLC).[2][5][9] In these studies, plasma levels of 4-methoxyphenylacetic acid were found to be significantly different between NSCLC patients and healthy controls, suggesting it could be a valuable component of a biomarker panel for early diagnosis.[2] The underlying mechanism for this alteration is not yet fully elucidated but may be related to tumor-induced changes in metabolic pathways.

15-Lipoxygenase Inhibition

Esters of 4-methoxyphenylacetic acid have been designed and synthesized as potential inhibitors of 15-lipoxygenase (15-LOX).[1] 15-LOX is an enzyme involved in the metabolism of polyunsaturated fatty acids and plays a role in inflammatory processes. Molecular docking studies have shown that the carbonyl group of these ester derivatives can orient towards the Fe(III)-OH moiety in the active site of the enzyme, with lipophilic interactions contributing to the inhibitory activity.[1]

Hazards and Toxicology

4-Methoxyphenylacetic acid is associated with several hazards and requires careful handling in a laboratory setting. It is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage.[5][6]

GHS Hazard Information

-

Pictograms: GHS05 (Corrosion), GHS07 (Exclamation Mark)

-

Signal Word: Danger

-

Hazard Statements:

-

Precautionary Statements:

Toxicological Data

| Test | Species | Route | Value | Source |

| LD50 | Rat | Oral | 1550 mg/kg | [1] |

| LD50 | Mouse | Intraperitoneal | 504 mg/kg | [1] |

Safety and Handling

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. In case of inadequate ventilation, use a respiratory protection.

-

Handling: Avoid contact with skin and eyes. Do not breathe in dust. Use in a well-ventilated area.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents. Keep the container tightly closed.

-

First Aid Measures:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.

-

If Inhaled: Move person into fresh air and keep comfortable for breathing.

-

Conclusion

4-Methoxyphenylacetic acid (CAS 104-01-8) is a versatile chemical compound with established roles in organic synthesis and emerging significance in biomedical research. Its well-defined chemical properties and synthesis routes make it an accessible building block for the development of novel pharmaceuticals, particularly as a scaffold for enzyme inhibitors. The identification of this compound as a potential biomarker for NSCLC highlights its relevance in diagnostic research. However, its hazardous properties necessitate strict adherence to safety protocols during handling and storage. This technical guide provides a foundational understanding of 4-methoxyphenylacetic acid, intended to support and inform the work of researchers and professionals in the field of drug development and chemical science. Further research into its precise mechanisms of action in biological systems will undoubtedly unveil new applications for this valuable compound.

References

- 1. Design and synthesis of 4-methoxyphenylacetic acid esters as 15-lipoxygenase inhibitors and SAR comparative studies of them - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cortisol, cortisone, and 4-methoxyphenylacetic acid as potential plasma biomarkers for early detection of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 4-Methoxyphenylacetic acid | CAS#:104-01-8 | Chemsrc [chemsrc.com]

- 6. Catecholamine synthesis and metabolism in the central nervous system of mice lacking α2-adrenoceptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Human Metabolome Database: Showing metabocard for 4-Methoxyphenylacetic acid (HMDB0002072) [hmdb.ca]

- 8. researchgate.net [researchgate.net]

- 9. 4-Methoxyphenylacetic acid [himedialabs.com]

Solubility of Sodium Methacrylate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of sodium methacrylate (B99206) in organic solvents. Due to a lack of extensive quantitative data in publicly available literature, this document focuses on qualitative solubility information and provides a detailed, generalized experimental protocol for determining the solubility of organic salts, which can be adapted for sodium methacrylate.

Overview of this compound Solubility

Based on available information, the following qualitative solubility characteristics can be summarized:

| Solvent Class | Solvent | Solubility | Reference / Inference |

| Protic Solvents | Water | Highly Soluble | [1][2][3][4][5][6][7][8][9][10] |

| Methanol | Likely Soluble | Poly(acrylic acid, sodium salt) is soluble in methanol.[11] | |

| Ethanol | Likely Soluble | Poly(acrylic acid, sodium salt) is soluble in ethanol.[11] | |

| Aprotic Solvents | Acetone | Poorly Soluble / Insoluble | Acetone is used to precipitate this compound during its synthesis.[2][10] The related polymer precipitates from acetone.[11] |

| Tetrahydrofuran (THF) | Likely Soluble | The related polymer, poly(acrylic acid, sodium salt), is soluble in THF.[11] | |

| Diethyl Ether | Likely Insoluble | The related polymer precipitates from ether.[11] | |

| Hexane | Likely Insoluble | The related polymer precipitates from hexane.[11] | |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong organic solvent capable of dissolving many inorganic salts and polymers like polymethylmethacrylate.[12][13] |

Note: Solubility of the monomer is inferred from the solubility of its corresponding polymer or its use as an anti-solvent in synthesis. Direct experimental data for the monomer is recommended for precise applications.

Experimental Protocol for Solubility Determination

Determining the precise solubility of this compound in a specific organic solvent requires a structured experimental approach. The following protocol is a generalized method based on standard practices for measuring the solubility of organic salts.[14][15]

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Principle: An excess of the solute (this compound) is mixed with the solvent and agitated at a constant temperature for a sufficient period to reach equilibrium. The concentration of the dissolved solute in the saturated, solid-free solution is then measured.[14][15]

Materials and Equipment:

-

Anhydrous this compound (≥99% purity)

-

High-purity anhydrous organic solvent of interest

-

Temperature-controlled shaker or agitator (e.g., orbital shaker, magnetic stirrer with hotplate)

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or nylon)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system or a gravimetric analysis setup (vacuum oven, desiccator)

-

Schlenk line or glovebox for handling hygroscopic materials[14][15][16]

Procedure:

-

Sample Preparation:

-

Add an excess amount of anhydrous this compound to a known volume or mass of the organic solvent in a sealed container (e.g., a glass vial or flask). The presence of visible solid material after equilibration is essential to ensure saturation.

-

For hygroscopic compounds or solvents, it is critical to perform these steps under an inert atmosphere (e.g., in a glovebox) to prevent moisture absorption.[14][16]

-

-

Equilibration:

-

Place the sealed container in a temperature-controlled agitator set to the desired experimental temperature (e.g., 298.15 K).

-

Stir the suspension vigorously for a predetermined period to ensure equilibrium is reached. A typical duration is 20-24 hours.[14][15] Preliminary experiments may be necessary to determine the minimum time to reach equilibrium by taking measurements at various time points (e.g., 20, 48, and 72 hours).[14][15]

-

-

Sample Clarification:

-

Once equilibrium is achieved, stop the agitation and allow the suspension to settle for a short period.

-

To separate the undissolved solid, centrifuge the sample at a high speed.

-

Carefully draw the supernatant (the clear, saturated solution) using a syringe and pass it through a syringe filter to remove any remaining solid particulates. This step is crucial for accurate concentration measurement.

-

-

Concentration Measurement (Choose one method):

-

Method A: High-Performance Liquid Chromatography (HPLC) [14][15]

-

Accurately dilute a known volume of the clear, saturated filtrate with a suitable mobile phase.

-

Inject the diluted sample into an HPLC system equipped with an appropriate column and detector (e.g., UV detector for the methacrylate anion).

-

Quantify the concentration by comparing the peak area to a pre-established calibration curve prepared with known concentrations of this compound.

-

-

Method B: Gravimetric Analysis [17]

-

Accurately weigh a portion of the clear, saturated filtrate into a pre-weighed container.

-

Carefully evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the solute).

-

Once the solvent is fully removed, cool the container in a desiccator and weigh it again.

-

The mass of the remaining solid represents the amount of dissolved this compound. Calculate the solubility in terms of g/100g of solvent or g/100mL of solvent.

-

-

-

Data Reporting:

-

Report the solubility as a mean value with standard deviation from at least three independent experiments.

-

Clearly state the solvent, the temperature, and the analytical method used.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

References

- 1. This compound|High-Purity Monomer for Research [benchchem.com]

- 2. This compound | 5536-61-8 [chemicalbook.com]

- 3. sfdchem.com [sfdchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | C4H5NaO2 | CID 3255932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [weichengchemical.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. This compound [chembk.com]

- 9. echemi.com [echemi.com]

- 10. 错误页 [amp.chemicalbook.com]

- 11. polymersource.ca [polymersource.ca]

- 12. ptacts.uspto.gov [ptacts.uspto.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Polymerization of Sodium Methacrylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the core principles and methodologies involved in the polymerization of sodium methacrylate (B99206) (NaMA). Poly(sodium methacrylate) is a polyelectrolyte with significant applications in various fields, including drug delivery, biomaterials, and industrial processes, owing to its pH-responsive behavior and biocompatibility. This document details the primary polymerization techniques, offering insights into reaction mechanisms, experimental protocols, and the resulting polymer characteristics to aid researchers in the synthesis of well-defined polymers for their specific applications.

Introduction to this compound Polymerization

This compound is the sodium salt of methacrylic acid. Its polymerization results in poly(this compound), a polymer with a repeating carboxylate group along its backbone. The ionic nature of this polymer imparts unique solution properties, including viscosity changes and conformational transitions in response to variations in pH and ionic strength. The ability to control the molecular weight, polydispersity, and architecture of poly(this compound) is crucial for its performance in advanced applications. This guide explores the four principal methods for NaMA polymerization: free radical polymerization, atom transfer radical polymerization (ATRP), reversible addition-fragmentation chain-transfer (RAFT) polymerization, and anionic polymerization.

Polymerization Techniques: A Comparative Overview

The choice of polymerization technique significantly impacts the characteristics of the resulting poly(this compound). While free radical polymerization is a robust and straightforward method, controlled radical polymerization techniques like ATRP and RAFT offer precise control over the polymer architecture. Anionic polymerization, though sensitive to impurities, can also yield well-defined polymers.

Free Radical Polymerization

Free radical polymerization is a widely used method for polymer synthesis. It involves the initiation of a chain reaction by free radicals, followed by propagation and termination steps. For this compound, this is typically carried out in an aqueous solution using a water-soluble initiator.

Key Characteristics:

-

Simplicity: The experimental setup is relatively simple.

-

Robustness: It is tolerant to a wide range of functional groups and reaction conditions.

-

Broad Molecular Weight Distribution: This method generally produces polymers with a high polydispersity index (PDI > 1.5).

Atom Transfer Radical Polymerization (ATRP)

ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. It involves the reversible activation and deactivation of dormant polymer chains by a transition metal catalyst.

Key Characteristics:

-

Control: Excellent control over molecular weight and low PDI (< 1.3).

-

Versatility: Enables the synthesis of various polymer architectures, such as block copolymers and star polymers.

-

Catalyst Removal: Requires the removal of the metal catalyst from the final product, which can be a drawback for biomedical applications.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is another powerful controlled radical polymerization technique that offers excellent control over polymer synthesis. It utilizes a chain transfer agent (CTA) to mediate the polymerization process, allowing for the synthesis of polymers with complex architectures and low polydispersity.

Key Characteristics:

-

Broad Monomer Scope: Applicable to a wide variety of monomers.

-

Control: Produces polymers with well-defined molecular weights and narrow PDIs.

-

Color: The resulting polymers can sometimes be colored due to the presence of the thiocarbonylthio group from the CTA.

Anionic Polymerization

Anionic polymerization is a living polymerization technique that can produce polymers with very narrow molecular weight distributions. It involves the initiation by a nucleophile and propagation with a carbanionic active center.

Key Characteristics:

-

High Control: Can yield polymers with very low PDI (often < 1.1).

-

Sensitivity: Extremely sensitive to protic impurities and requires stringent reaction conditions.

-

Monomer Purity: Requires highly purified monomers and solvents.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from various polymerization methods for this compound, compiled from the literature. These values serve as a general guide and can vary based on specific reaction conditions.

Table 1: Free Radical Polymerization of this compound

| Initiator | [Monomer] (M) | [Initiator] (mM) | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| V-80 | 1.85 | - | Room Temp | 9 | 10.1 | 1,230,000 | - | 2.65 |

| AIBN | Solid State | - | - | - | 100 | - | - | - |

Data adapted from references[1][2].

Table 2: Controlled Radical Polymerization of this compound

| Method | Initiator/CTA | [Monomer]:[Initiator/CTA]:[Catalyst] | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |

| Photo-Living | V-80/HTEMPO | [NaMA]0 = 9.25 mM, HTEMPO/V-80 = 1.06 | Water | Room Temp | 9 | 49.3 | 24,100 | 1.80 |

Data adapted from reference[2].

Detailed Experimental Protocols

This section provides detailed methodologies for the key polymerization techniques discussed. These protocols are intended as a starting point and may require optimization for specific research needs.

Protocol for Aqueous Free Radical Polymerization of this compound

Materials:

-

This compound (NaMA)

-

2,2′-Azobis{2-methyl-N-[1,1-bis(hydroxymethyl)-2-hydroxyethyl]-propionamide} (V-80) (or other water-soluble initiator)

-

Distilled water

-

Reaction vessel (e.g., round-bottom flask with a magnetic stirrer)

-

Nitrogen or Argon source for degassing

Procedure:

-

Dissolve the desired amount of this compound in distilled water in the reaction vessel to achieve the target monomer concentration.

-

Add the water-soluble initiator (e.g., V-80) to the monomer solution. The initiator concentration will influence the final molecular weight.

-

Degas the solution by bubbling with an inert gas (N2 or Ar) for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.

-

While maintaining an inert atmosphere, heat the reaction mixture to the desired temperature (typically 60-80 °C for thermal initiators) and stir.

-

Monitor the polymerization progress over time by taking aliquots and analyzing for monomer conversion (e.g., via 1H NMR or gravimetry).

-

Once the desired conversion is reached, terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

-

Purify the polymer by dialysis against deionized water to remove unreacted monomer and initiator fragments, followed by lyophilization to obtain the solid polymer.

Protocol for Aqueous Atom Transfer Radical Polymerization (ATRP) of this compound

Materials:

-

This compound (NaMA)

-

Ethyl α-bromoisobutyrate (EBiB) (or other suitable initiator)

-

Copper(I) bromide (CuBr)

-

2,2'-Bipyridine (bpy) (or other suitable ligand)

-

Distilled water

-

Reaction vessel (e.g., Schlenk flask with a magnetic stirrer)

-

Inert gas supply (N2 or Ar)

Procedure:

-

To the Schlenk flask, add CuBr and bpy under an inert atmosphere.

-

In a separate flask, dissolve NaMA in degassed distilled water.

-

Transfer the degassed monomer solution to the Schlenk flask containing the catalyst system via a cannula.

-

Add the initiator (EBiB) to the reaction mixture via a syringe.

-

Immerse the flask in a thermostatically controlled oil bath at the desired temperature (e.g., 90 °C).

-

Allow the polymerization to proceed for the desired time. Monitor the reaction by taking samples under inert conditions.

-

Terminate the polymerization by cooling the flask and exposing the contents to air.

-

To remove the copper catalyst, pass the polymer solution through a column filled with neutral alumina.

-

Purify the polymer by dialysis against deionized water and then lyophilize.

Protocol for Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of this compound

Materials:

-

This compound (NaMA)

-

4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (or other suitable RAFT agent)

-

4,4′-Azobis(4-cyanovaleric acid) (ACVA) (or other suitable initiator)

-

1,4-Dioxane and Water (or other suitable solvent system)

-

Reaction vessel (e.g., Schlenk tube with a magnetic stirrer)

-

Inert gas supply (N2 or Ar)

Procedure:

-

In the Schlenk tube, dissolve NaMA, the RAFT agent (CPADB), and the initiator (ACVA) in the chosen solvent system.

-

Subject the reaction mixture to several freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.

-

Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (e.g., 70 °C).

-

Allow the polymerization to proceed for the specified time.

-

Terminate the reaction by rapid cooling (e.g., immersing the tube in an ice bath) and exposing the mixture to air.

-

Precipitate the polymer in a suitable non-solvent (e.g., acetone (B3395972) or ethanol).

-

Redissolve the polymer in water and purify by dialysis, followed by lyophilization.

Protocol for Anionic Polymerization of this compound (via a protected monomer)

Anionic polymerization of this compound directly is challenging due to the reactivity of the carboxylate group. A common strategy is to polymerize a protected monomer, such as tert-butyl methacrylate (tBMA), followed by deprotection.

Materials:

-

tert-Butyl methacrylate (tBMA), rigorously purified and dried

-

sec-Butyllithium (s-BuLi) (or other suitable initiator)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

High-vacuum line and glassware

-

Trifluoroacetic acid (TFA) for deprotection

Procedure:

-

Polymerization of tBMA:

-

Under high vacuum, distill THF into a reaction flask.

-

Cool the flask to -78 °C (dry ice/acetone bath).

-

Add the initiator (s-BuLi) via syringe.

-

Slowly add the purified tBMA monomer to the initiator solution.

-

Allow the polymerization to proceed for several hours at -78 °C.

-

Terminate the polymerization by adding degassed methanol (B129727).

-

-

Purification of Poly(tert-butyl methacrylate) (PtBMA):

-

Precipitate the polymer in a non-solvent like methanol or a methanol/water mixture.

-

Dissolve the polymer in a minimal amount of THF and re-precipitate.

-

Dry the PtBMA under vacuum.

-

-

Deprotection to Poly(methacrylic acid):

-

Dissolve the PtBMA in a suitable solvent (e.g., dichloromethane).

-

Add an excess of trifluoroacetic acid and stir at room temperature overnight.

-

-

Conversion to Poly(this compound):

-

Remove the solvent and excess acid under reduced pressure.

-

Dissolve the resulting poly(methacrylic acid) in water and neutralize with a stoichiometric amount of sodium hydroxide (B78521) solution.

-

Purify the final poly(this compound) by dialysis and recover by lyophilization.

-

Mechanistic Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the core mechanisms and workflows associated with this compound polymerization.

Overview of Polymerization Pathways

Caption: Overview of polymerization methods for this compound.

Mechanism of Free Radical Polymerization

References

An In-depth Technical Guide to Sodium Methacrylate: Molecular Properties and Biomedical Effects

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium methacrylate (B99206) (SMA), the sodium salt of methacrylic acid, is a versatile vinyl monomer that serves as a critical building block in the synthesis of a wide array of functional polymers and hydrogels.[1] Its chemical structure, featuring a reactive vinyl group, allows it to readily undergo free-radical polymerization, forming long polymer chains or integrating into complex co-polymer networks.[1] This reactivity, combined with the ionic nature conferred by the sodium carboxylate group, makes poly(sodium methacrylate) and its copolymers highly hydrophilic and responsive to environmental stimuli such as pH.[1][2]

These characteristics are pivotal to its extensive application in biomedical fields, particularly in the design of advanced drug delivery systems, tissue engineering scaffolds, and bone cements.[1] This technical guide provides a comprehensive overview of the molecular properties of this compound and delves into its biological effects, supported by quantitative data, detailed experimental protocols, and visualizations of key processes.

Physicochemical Properties of this compound

This compound is a white to off-white, crystalline powder that is highly soluble in water.[1][3][4] The monomer's stability and polymerization behavior are central to its utility.

| Property | Value | Reference(s) |

| IUPAC Name | sodium;2-methylprop-2-enoate | [1][5] |

| CAS Number | 5536-61-8 | [1][3][6] |

| Molecular Formula | C₄H₅NaO₂ | [6][7] |

| Molecular Weight | 108.07 g/mol | [5][6][7][8] |

| Appearance | White to off-white crystalline powder | [1][3][9] |

| Melting Point | 300 °C (lit.) | [4][5][8] |

| Solubility | Soluble in water | [4][5][7][8] |

| Purity | ≥ 97-99% | [3][5] |

Core Applications in Drug Development and Research

The unique properties of this compound make it a valuable component in various biomedical applications, primarily through its polymerization into hydrogels and other polymeric materials.

-

Stimuli-Responsive Hydrogels: this compound is instrumental in creating "smart" hydrogels that respond to changes in environmental pH.[1] The carboxylate groups in the polymer network become protonated at low pH, causing the hydrogel to shrink, and deprotonated at higher pH, leading to swelling. This property is harnessed to design drug delivery systems that release their therapeutic payload in a controlled manner under specific physiological conditions, such as the different pH environments of the gastrointestinal tract.[1][2]

-

Tissue Engineering: When incorporated into scaffolds, such as those made from sodium alginate or carboxymethyl chitosan, this compound significantly enhances mechanical strength and can improve cell adhesion.[1] Studies have shown that incorporating it into photocrosslinked alginate hydrogels leads to increased cell adhesion rates, with cell viability exceeding 95%.[1]

-

Bone Cements: In orthopedics, this compound is used in the formulation of poly(methyl methacrylate) (PMMA) based bone cements. Its inclusion can improve the mechanical properties and biocompatibility of the cement.[1]

Biological Effects of this compound and its Polymers

The interaction of this compound-based materials with biological systems is a critical aspect of their application. Key considerations include biocompatibility and cytotoxicity.

Biocompatibility

Polymers derived from this compound are generally considered biocompatible.[1] However, biocompatibility can be influenced by factors such as molecular weight, cross-linking density, and the presence of co-monomers. One study found that linear poly(this compound) had an IC₅₀ (the concentration at which growth is inhibited by 50%) of approximately 1% w/w in human retinal epithelial cells (ARPE-19).[10]

| Polymer Formulation | Number Average Molecular Weight (MWn) | IC₅₀ (ARPE-19 cells, 72h) | Reference |

| Linear Poly(this compound) | 13,000 g/mol | ~1% w/w | [10] |

| Copolymer with 2-hydroxyethyl methacrylamide | 21,000 g/mol | >1% w/w | [10] |

| Dodecane-modified Copolymer | 25,000 g/mol | 0.05% w/w | [10] |

| Cholesterol-modified Copolymer | 23,000 g/mol | >0.5% w/w | [10] |

Data sourced from a preliminary biocompatibility study on ophthalmic hydrogel substitutes.[10]

Cytotoxicity

While the polymer form is generally biocompatible, residual unpolymerized methacrylate monomers can exhibit cytotoxicity.[11][12] The cytotoxicity of various methacrylate monomers has been evaluated, and it is known that these effects can be mediated by the generation of reactive oxygen species (ROS), leading to oxidative stress, DNA damage, and apoptosis.[11][13] The primary cellular defense against this toxicity involves conjugation with glutathione (B108866) (GSH), which detoxifies the monomers.[11][12]

The cytotoxicity ranking of several common monomers has been established as: bisphenol A bis 2-hydroxypropyl methacrylate (bisGMA) > urethane (B1682113) dimacrylate (UDMA) > triethyleneglycol dimacrylate (3G) > 2-hydroxyethyl methacrylate (HEMA) > methyl methacrylate (MMA).[14]

Effects on Signaling Pathways

Recent research suggests that methacrylate-based materials can actively modulate cellular signaling pathways. For instance, poly(methacrylic acid-co-methyl methacrylate) beads have been shown to promote a vascular regenerative response by modulating the Sonic hedgehog (Shh) signaling pathway.[15] In a subcutaneous mouse model, these beads increased vessel formation and were associated with a higher density of cells expressing Shh and its receptor, Patched 1 (Ptch1), indicating an activation of this critical developmental pathway.[15]

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound polymers, the preparation of hydrogels, and the evaluation of cytotoxicity.

Protocol: Synthesis of Poly(this compound)

This protocol describes the free-radical polymerization of this compound in an aqueous solution.

Materials:

-

This compound (monomer)

-

Ammonium persulfate (APS) or Potassium persulfate (initiator)[16][17]

-

Deionized water

-

Nitrogen gas

-

Reaction vessel with a stirrer, condenser, and nitrogen inlet

Procedure:

-

Solution Preparation: Prepare an aqueous solution of this compound at the desired concentration in the reaction vessel.

-

Inert Atmosphere: Purge the solution with nitrogen gas for 30-60 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.

-

Initiator Addition: While maintaining the nitrogen atmosphere and stirring, heat the solution to the desired reaction temperature (typically 60-80 °C).

-

Polymerization: Dissolve the initiator (e.g., APS) in a small amount of deionized water and add it to the reaction vessel to initiate polymerization.

-

Reaction: Maintain the temperature and stirring for a specified period (e.g., 2-5 hours) to allow the polymerization to proceed to completion.[18]

-

Purification: Cool the resulting viscous polymer solution. The polymer can be purified by dialysis against deionized water using appropriate molecular weight cutoff (MWCO) tubing to remove unreacted monomer and initiator, followed by lyophilization to obtain a solid product.[10]

Protocol: Preparation of a Cross-linked Hydrogel

This protocol outlines the creation of a chemically cross-linked hydrogel, a common application for this compound.

Materials:

-

This compound (monomer)

-

N,N'-methylenebisacrylamide (MBA) (cross-linker)[17]

-

Ammonium persulfate (APS) (initiator)[17]

-

Deionized water

Procedure:

-

Monomer Solution: In a beaker, dissolve the specified amounts of this compound and the cross-linker (MBA) in deionized water.

-

Initiation: Add the initiator (APS) to the solution and stir until it is fully dissolved.

-

Gelation: Pour the solution into a mold (e.g., between two glass plates separated by a spacer).

-

Curing: Place the mold in an oven at a controlled temperature (e.g., 50-70 °C) for several hours, or until gelation is complete.[16]

-

Washing: After curing, remove the hydrogel from the mold and immerse it in a large volume of deionized water. Wash the hydrogel for several days, changing the water frequently, to remove any unreacted chemicals.[16]

-

Drying: The purified hydrogel can be dried in an oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.

Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol provides a method for assessing the cytotoxicity of materials based on this compound using an MTT assay.

Materials:

-

Cell culture medium (e.g., DMEM) with serum and antibiotics

-

Material extracts (prepared by incubating the test material in culture medium)[19]

-

MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazolium bromide) solution[21]

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Plate reader (spectrophotometer)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[19]

-

Material Extraction: Prepare extracts by incubating a known amount of the test material (e.g., 100 mg) in a specific volume of cell culture medium (e.g., 1 mL) for a defined period (e.g., 24-72 hours).[19]

-

Cell Treatment: Remove the old medium from the cells and replace it with various dilutions of the prepared material extracts. Include a negative control (medium only) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the cells with the extracts for a specified duration (e.g., 24, 48, or 72 hours).[19]

-

MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) precipitate.

-

Solubilization: Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the negative control group.

Conclusion

This compound is a monomer of significant importance in the biomedical and pharmaceutical sciences. Its fundamental physicochemical properties, particularly its molecular weight and capacity for polymerization, enable the creation of advanced materials with tailored functions. The resulting polymers and hydrogels are central to the development of sophisticated drug delivery systems, tissue engineering scaffolds, and other medical materials. While generally demonstrating good biocompatibility, careful consideration of potential cytotoxicity from residual monomers is essential for safe and effective application. Ongoing research continues to uncover novel biological effects, such as the modulation of key signaling pathways, promising to expand the therapeutic utility of this compound-based biomaterials in the future.

References

- 1. This compound|High-Purity Monomer for Research [benchchem.com]

- 2. Development and Evaluation of Sodium Alginate/Carbopol 934P-Co-Poly (Methacrylate) Hydrogels for Localized Drug Delivery | MDPI [mdpi.com]

- 3. This compound [weichengchemical.com]

- 4. This compound [chembk.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. scbt.com [scbt.com]

- 7. This compound | C4H5NaO2 | CID 3255932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 5536-61-8 [chemicalbook.com]

- 9. Page loading... [guidechem.com]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

- 11. Illuminating the cellular and molecular mechanism of the potential toxicity of methacrylate monomers used in biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Digital manufacturing techniques and the in vitro biocompatibility of acrylic-based occlusal device materials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jidmr.com [jidmr.com]

- 14. Cytotoxic effects of acrylates and methacrylates: relationships of monomer structures and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of methacrylic acid beads on the sonic hedgehog signaling pathway and macrophage polarization in a subcutaneous injection mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Hydrogel: Preparation, characterization, and applications: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]